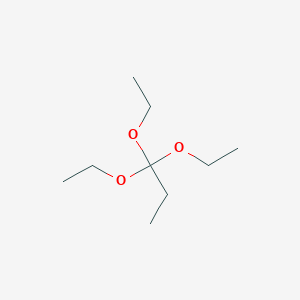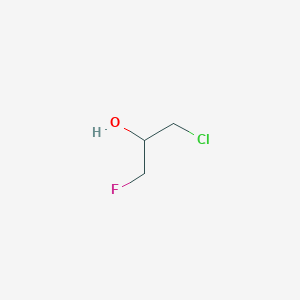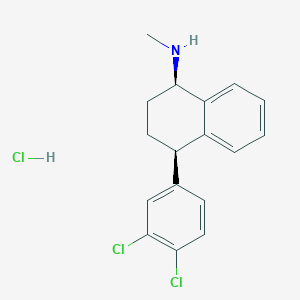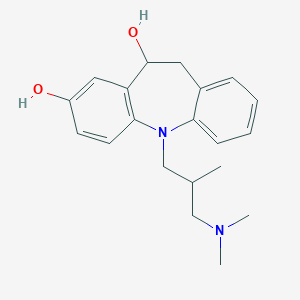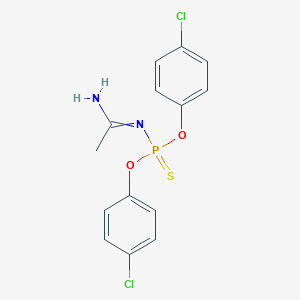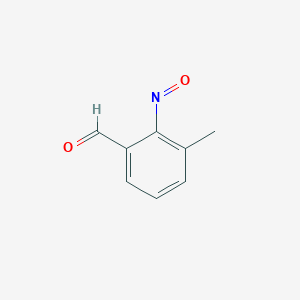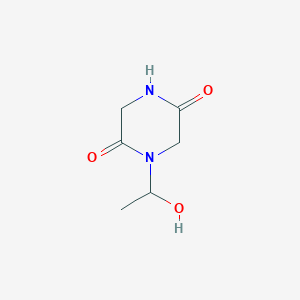
1-(1-Hydroxyethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxyethyl)piperazine-2,5-dione, commonly known as hydroxyethylpiperazine dioxide or HEPES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a pKa of 7.55 at 25°C. HEPES is commonly used in cell culture media, protein purification, and molecular biology applications due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.
Wirkmechanismus
HEPES acts as a zwitterionic buffer, meaning that it contains both positive and negative charges that can neutralize acids and bases. When added to a solution, HEPES can accept or donate protons to maintain a stable pH. The mechanism of action for HEPES is based on the Henderson-Hasselbalch equation, which describes the relationship between the pH of a solution, the dissociation constant of the buffer, and the ratio of the buffer's conjugate base and acid.
Biochemische Und Physiologische Effekte
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be a biologically inert substance that does not interfere with cellular processes or reactions. HEPES is commonly used in cell culture media because it does not affect cell growth or viability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with a variety of biological and biochemical applications, and its lack of toxicity or interference with cellular processes. The limitations of using HEPES include its relatively high cost compared to other buffering agents, its limited solubility in water at high concentrations, and its potential to interfere with certain types of assays or reactions.
Zukünftige Richtungen
For research on HEPES include developing new methods for synthesizing the compound, optimizing its use in specific applications, and exploring its potential as a therapeutic agent. HEPES has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may have potential as a treatment for certain diseases or conditions. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of HEPES as a therapeutic agent.
Synthesemethoden
HEPES can be synthesized by reacting 4-methylimidazole with chloroacetic acid and ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form HEPES.
Wissenschaftliche Forschungsanwendungen
HEPES is widely used in scientific research as a buffering agent for cell culture media, protein purification, and molecular biology applications. It is also used as a component in electrophoresis buffers, staining solutions, and enzyme assays. HEPES is particularly useful in experiments that require a stable pH over a wide range of temperatures and concentrations, as it maintains a constant pH between 6.8 and 8.2.
Eigenschaften
CAS-Nummer |
150490-94-1 |
|---|---|
Produktname |
1-(1-Hydroxyethyl)piperazine-2,5-dione |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
1-(1-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h4,9H,2-3H2,1H3,(H,7,10) |
InChI-Schlüssel |
KUEOKSQVFLNFKK-UHFFFAOYSA-N |
SMILES |
CC(N1CC(=O)NCC1=O)O |
Kanonische SMILES |
CC(N1CC(=O)NCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



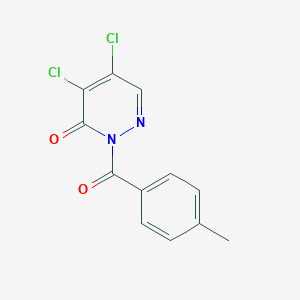
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
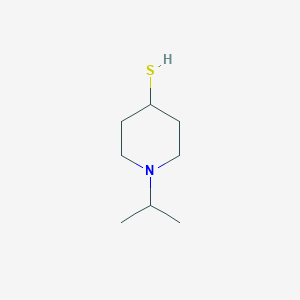
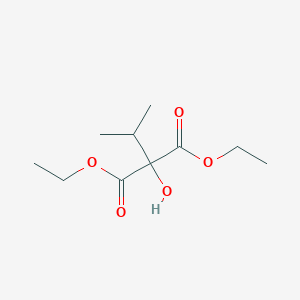
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)

